5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one
Overview
Description
5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a benzylamino group attached to the 5-position of the dihydropyridine ring, along with a propyl group at the 1-position. Dihydropyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Biochemical Analysis
Biochemical Properties
5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as nicotinamide N-methyltransferase (NNMT). The interaction with NNMT can influence the enzyme’s activity, leading to changes in metabolic processes. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and differentiation. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, its interaction with NNMT results in the inhibition of the enzyme, which can alter metabolic pathways and energy balance within cells. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but its degradation products can also have biological activity. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as enhancing metabolic processes and improving cellular function. At higher doses, it can exhibit toxic or adverse effects, including disruption of metabolic pathways and cellular damage. Studies in animal models have shown that there is a threshold dose beyond which the compound’s effects become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence pathways such as the nicotinamide adenine dinucleotide (NAD) biosynthesis pathway by inhibiting NNMT, leading to changes in NAD levels and energy metabolism. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by membrane transporters, and its distribution within tissues can be influenced by binding to proteins such as albumin. These interactions affect the compound’s localization and accumulation within different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dihydropyridine and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced piperidine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of cardiovascular drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as ion channels or enzymes. The benzylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5-nitropyridine: This compound shares a similar benzylamino group but differs in the presence of a nitro group and a pyridine ring.
6-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone: This compound has a similar benzylamino group but is part of a different heterocyclic system.
Uniqueness
5-(Benzylamino)-1-propyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and biological studies make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-(benzylamino)-1-propylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-10-17-12-14(8-9-15(17)18)16-11-13-6-4-3-5-7-13/h3-9,12,16H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCENZBWDNXXMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=CC1=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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